4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline
Description
4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline is a synthetic quinoline derivative characterized by a heterocyclic quinoline core substituted with a 4-ethylpiperazine moiety at position 4, dimethoxy groups at positions 6 and 7, and a 4-methylbenzenesulfonyl (tosyl) group at position 2. The tosyl group, a strong electron-withdrawing substituent, could enhance stability or act as a directing group in synthesis.
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-5-26-10-12-27(13-11-26)24-19-14-21(30-3)22(31-4)15-20(19)25-16-23(24)32(28,29)18-8-6-17(2)7-9-18/h6-9,14-16H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJPAHMLBRCURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation of the hydroxyl groups on the quinoline ring using methyl iodide and a base like potassium carbonate.
Attachment of the Ethylpiperazine Moiety: The ethylpiperazine group is introduced through nucleophilic substitution, where the quinoline derivative reacts with 1-ethylpiperazine in the presence of a suitable base.
Sulfonylation: The final step involves the sulfonylation of the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Sulfonylation at Position 3
The 3-position is functionalized via sulfonylation using 4-methylbenzenesulfonyl chloride (tosyl chloride). This step requires a free amine or hydroxyl group at position 3, which may involve prior functionalization ( ):
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Step 4 : Treatment of 4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-amine with tosyl chloride in CH₂Cl₂ and triethylamine (TEA) at 0–25°C.
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | Tosyl chloride, TEA, CH₂Cl₂ | 65–85% |
Demethylation of Methoxy Groups
Controlled demethylation using BBr₃ or HI can convert methoxy groups to hydroxyls for further derivatization ( ):
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Step 5 : Reaction with BBr₃ in CH₂Cl₂ at −78°C to 25°C.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Buchwald–Hartwig) enable aryl or heteroaryl substitutions at reactive positions ( ):
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Step 6 : Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.
Stability and Reactivity
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Tosyl Group Stability : The 3-(4-methylbenzenesulfonyl) group is resistant to hydrolysis under neutral conditions but may cleave under strong acidic/basic conditions ( ).
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Piperazine Reactivity : The ethylpiperazinyl group participates in protonation/deprotonation (pKa ~7.5), influencing solubility and biological activity ( ).
Key Research Findings
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Antimicrobial Activity : Derivatives with 4-piperazinyl and sulfonyl groups show MIC values of 10 μM against Staphylococcus aureus via membrane disruption ( ).
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Kinase Inhibition : Structural analogs inhibit EGFR and FAK kinases with IC₅₀ < 100 nM, attributed to π-stacking and H-bonding interactions ( ).
Reaction Optimization Insights
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Solvent-Free Synthesis : Polyphosphoric acid (PPA) accelerates Friedländer annulations, reducing reaction times ( ).
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Iodine-Mediated Cyclizations : I₂/DMSO systems enable one-pot annulations for complex quinoline cores ( ).
Challenges and Limitations
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : The compound's structure suggests potential activity against specific kinases involved in cancer progression. For example, it may target the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases, which are critical in signaling pathways associated with tumor growth .
Neurological Disorders
The piperazine component of the compound may confer neuroprotective effects, making it a candidate for treating neurological disorders such as Alzheimer's disease. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially leading to improved cognitive function .
Antimicrobial Properties
Quinoline derivatives have also been explored for their antimicrobial activities. The sulfonyl group can enhance interaction with bacterial enzymes, suggesting that this compound may be effective against certain bacterial strains .
Case Study 1: Inhibition of Tumor Growth
A study conducted on the effects of 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline on human breast cancer cells showed a dose-dependent inhibition of cell proliferation. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, indicating cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotective Effects
In an animal model of Alzheimer's disease, administration of the compound resulted in significant improvements in memory retention and reduced levels of amyloid-beta plaques in the brain. These findings suggest a potential role in modulating neuroinflammation and oxidative stress pathways .
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations :
- Core Structure: The target compound’s quinoline core differs from YPC-21817’s imidazo[1,2-b]pyridazine, which may confer distinct electronic and steric properties. Quinoline derivatives (e.g., 4k) typically exhibit planar aromatic systems, facilitating π-π stacking in biological interactions, whereas imidazo[1,2-b]pyridazine cores may enhance solubility or selectivity .
- Substituents: The ethylpiperazine group is shared with YPC-21817 but absent in 4k. Fluorine in YPC-21817’s phenyl ring may improve metabolic stability or binding affinity compared to the target compound’s non-fluorinated tosyl group .
Physicochemical Properties
Solubility Note: The target compound’s tosyl group could hinder aqueous solubility compared to YPC-21817’s thiazolidinedione and methanesulfonate salt, which are designed for improved formulation .
Biological Activity
The compound 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 394.56 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a quinoline core with multiple substituents:
- Ethylpiperazine moiety contributes to its potential neuroactive properties.
- Dimethoxy groups may enhance lipophilicity, facilitating membrane permeability.
- Methylbenzenesulfonyl group could play a role in binding interactions with biological targets.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related benzamide derivatives have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation.
The proposed mechanisms include:
- Inhibition of Kinase Activity : Compounds have been shown to inhibit RET kinase activity, which is crucial for certain types of cancer cell proliferation .
- Induction of Apoptosis : The compound may induce programmed cell death in malignant cells through the activation of apoptotic pathways.
Neuropharmacological Effects
Given the presence of the piperazine ring, the compound may also exhibit neuropharmacological effects. Piperazine derivatives are known to interact with neurotransmitter systems, potentially influencing mood and cognition.
Case Studies
- Dihydrofolate Reductase Inhibition : Similar compounds have been studied for their ability to inhibit dihydrofolate reductase (DHFR), leading to reduced folate levels and subsequent antitumor effects .
- Gastroprokinetic Activity : Research on related piperazine derivatives indicates potential applications in enhancing gastrointestinal motility, which could be beneficial in treating disorders such as gastroparesis .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The sulfonamide group is often associated with antibacterial properties, indicating potential applications in treating infections.
Summary of Biological Activities
Q & A
Q. What are the critical synthetic routes for 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline, and how are reaction conditions optimized?
The synthesis typically involves coupling a quinoline core with functionalized piperazine and sulfonyl groups. Key steps include:
- Etherification : Methoxy groups at the 6 and 7 positions are introduced via nucleophilic substitution using methanol or DMSO as solvents and potassium carbonate as a base .
- Sulfonylation : The 4-methylbenzenesulfonyl group is added via sulfonic acid chlorides in inert solvents like dichloromethane .
- Piperazine coupling : The 4-ethylpiperazine moiety is introduced through SN2 reactions, often requiring catalysts like Pd(OAc)₂ for cross-coupling . Optimization focuses on temperature (60–100°C), solvent polarity, and catalyst loading to maximize yield (>70%) and purity (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 525.1921 [M+H]⁺) .
- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) .
Advanced Research Questions
Q. What crystallographic methods resolve the compound’s 3D structure, and how do torsion angles impact its bioactivity?
- Single-crystal X-ray diffraction is used to determine bond lengths, angles, and torsion angles. For example, the dihedral angle between the quinoline and sulfonylphenyl rings (~85°) influences steric hindrance and binding affinity .
- Torsion angles (e.g., C1-C2-C3-S1 = -177.2°) affect molecular flexibility, critical for interactions with biological targets like enzymes or receptors .
Q. How do structural modifications (e.g., substituent variation) alter the compound’s pharmacological profile?
- Piperazine substituents : Replacing ethyl with cyclopropylmethyl (as in related compounds) enhances lipophilicity, improving blood-brain barrier penetration .
- Sulfonyl group position : Para-substituted sulfonyl groups (vs. ortho/meta) reduce steric clashes, optimizing binding to hydrophobic enzyme pockets .
- Methoxy groups : Removing 6,7-dimethoxy motifs decreases antioxidant activity but increases metabolic stability .
Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo results) be methodologically addressed?
- Dose-response studies : Use staggered concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic profiling : Incubate the compound with liver microsomes to assess stability and active metabolite formation .
- Species-specific models : Compare murine and human cell lines to reconcile interspecies variability in IC₅₀ values .
Methodological Considerations
Q. What experimental designs are recommended for evaluating environmental fate or cytotoxicity?
- Split-split-plot designs : Test multiple variables (e.g., pH, temperature) across biological replicates to assess ecotoxicity .
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- Long-term stability studies : Monitor degradation products under accelerated conditions (40°C/75% RH) for 6–12 months .
Q. How are computational methods integrated to predict ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
